molecular formula C13H17FO B7869726 1-(5-Fluoro-2-methylphenyl)hexan-1-one

1-(5-Fluoro-2-methylphenyl)hexan-1-one

Cat. No.: B7869726
M. Wt: 208.27 g/mol
InChI Key: OURQOKKJMLVGLF-UHFFFAOYSA-N
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Description

1-(5-Fluoro-2-methylphenyl)hexan-1-one is an organic compound characterized by a fluorine atom and a methyl group attached to a benzene ring, which is further connected to a hexan-1-one moiety. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.

Synthetic Routes and Reaction Conditions:

  • Friedel-Crafts Acylation: This method involves the reaction of 5-fluoro-2-methylbenzene with hexanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). The reaction proceeds under anhydrous conditions to prevent hydrolysis of the acyl chloride.

  • Suzuki-Miyaura Cross-Coupling: This method involves the coupling of 5-fluoro-2-methylphenylboronic acid with hexanoyl chloride using a palladium catalyst. This reaction is typically performed in a polar aprotic solvent such as dimethylformamide (DMF) under an inert atmosphere.

Industrial Production Methods:

  • Batch Process: The compound can be synthesized in a batch reactor where the reactants are added sequentially, and the reaction is monitored until completion. The product is then purified through recrystallization or distillation.

  • Continuous Flow Process: This method involves the continuous addition of reactants to a flow reactor where the reaction takes place. The product is continuously collected and purified, allowing for higher throughput and efficiency.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation to form the corresponding carboxylic acid, 1-(5-fluoro-2-methylphenyl)hexanoic acid, using oxidizing agents such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄).

  • Reduction: Reduction of the carbonyl group can yield the corresponding alcohol, 1-(5-fluoro-2-methylphenyl)hexan-1-ol, using reducing agents like lithium aluminum hydride (LiAlH₄).

  • Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: KMnO₄, H₂CrO₄, aqueous conditions.

  • Reduction: LiAlH₄, ether solvent.

  • Substitution: Nucleophiles such as amines or alkoxides, polar aprotic solvents.

Major Products Formed:

  • Carboxylic Acid: 1-(5-fluoro-2-methylphenyl)hexanoic acid.

  • Alcohol: 1-(5-fluoro-2-methylphenyl)hexan-1-ol.

  • Substituted Derivatives: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

  • Chemistry: The compound is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

  • Biology: It serves as a building block in the design of bioactive molecules for drug discovery and development.

  • Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 1-(5-Fluoro-2-methylphenyl)hexan-1-one exerts its effects depends on its specific application. For example, in drug development, it may interact with biological targets such as enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved would vary based on the context of its use.

Comparison with Similar Compounds

  • 1-(4-Fluoro-2-methylphenyl)hexan-1-one: Similar structure but with a different position of the fluorine atom.

  • 1-(3-Fluoro-2-methylphenyl)hexan-1-one: Another positional isomer with the fluorine atom at a different position on the benzene ring.

  • 1-(2-Fluoro-2-methylphenyl)hexan-1-one: Yet another positional isomer with the fluorine atom at a different position.

Uniqueness: 1-(5-Fluoro-2-methylphenyl)hexan-1-one is unique due to the specific positioning of the fluorine and methyl groups, which can influence its reactivity and biological activity compared to its isomers.

Properties

IUPAC Name

1-(5-fluoro-2-methylphenyl)hexan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17FO/c1-3-4-5-6-13(15)12-9-11(14)8-7-10(12)2/h7-9H,3-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OURQOKKJMLVGLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(=O)C1=C(C=CC(=C1)F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17FO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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